Ethyl 3-chloroisonicotinate
Overview
Description
Ethyl 3-chloroisonicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloroisonicotinate can be synthesized through the esterification of 3-chloroisonicotinic acid with ethanol in the presence of a suitable catalyst. One common method involves refluxing 3-chloroisonicotinic acid with ethanol and a catalytic amount of sulfuric acid . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 3-chloroisonicotinic acid with ethanol under controlled temperature and pressure conditions, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroisonicotinic acid and ethanol under acidic or basic conditions.
Reduction: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Ethyl 3-aminonicotinate, ethyl 3-thioisonicotinate.
Hydrolysis: 3-chloroisonicotinic acid, ethanol.
Reduction: Ethyl 3-aminonicotinate.
Scientific Research Applications
Ethyl 3-chloroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-tubercular and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-chloroisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 3-position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group allows for better cell membrane permeability, facilitating its entry into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Ethyl 3-chloroisonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Ethyl 2-chloropyridine-4-carboxylate: Chlorine atom is at a different position, leading to variations in chemical behavior and applications.
Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate: Contains a bromine atom and a trifluoromethyl group, which significantly alter its properties and uses.
Uniqueness: The presence of the chlorine atom at the 3-position in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-chloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSAFDGQUZWUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376265 | |
Record name | Ethyl 3-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211678-96-5 | |
Record name | Ethyl 3-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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